molecular formula C21H19FN4O B8071598 (E/Z)-Rgfp 966

(E/Z)-Rgfp 966

Cat. No.: B8071598
M. Wt: 362.4 g/mol
InChI Key: BLVQHYHDYFTPDV-WPGSJKDTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E/Z)-RGFP 966 is a potent and selective inhibitor of histone deacetylase 3 (HDAC3), a class I HDAC enzyme involved in chromatin remodeling and gene expression regulation. Its chemical name is (E)-N-(2-amino-4-fluorophenyl)-3-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]prop-2-enamide, with a molecular weight of 362.40 and CAS number 1357389-11-7 . The "E/Z" designation refers to its stereoisomeric configuration, which may influence binding affinity and selectivity. RGFP 966 exhibits >99% purity, high solubility in DMSO, and is utilized in studies targeting metabolic signaling, lipid metabolism, cancer, and neurological disorders . Preclinical studies demonstrate its ability to suppress hepatocellular carcinoma growth by inhibiting EGFR expression and its role in enhancing synaptic plasticity and memory rescue in neurological models .

Properties

IUPAC Name

(E)-N-(2-amino-4-fluorophenyl)-3-[1-(3-phenylprop-2-enyl)pyrazol-4-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O/c22-18-9-10-20(19(23)13-18)25-21(27)11-8-17-14-24-26(15-17)12-4-7-16-5-2-1-3-6-16/h1-11,13-15H,12,23H2,(H,25,27)/b7-4?,11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLVQHYHDYFTPDV-WPGSJKDTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCN2C=C(C=N2)C=CC(=O)NC3=C(C=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C=CCN2C=C(C=N2)/C=C/C(=O)NC3=C(C=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The compound can be dissected into three fragments (Fig. 2):

  • Pyrazole-acrylamide core : Synthesized via Horner-Wadsworth-Emmons (HWE) olefination.

  • 2-Amino-4-fluorophenyl group : Introduced through nucleophilic aromatic substitution.

  • Cinnamyl side chain : Attached via alkylation or Mitsunobu reaction.

Step 1: Synthesis of Pyrazole-Acrylamide Intermediate

  • Reagents : Diethyl (2-(1-cinnamyl-1H-pyrazol-4-yl)vinyl)phosphonate (1.2 eq), 2-nitro-4-fluorobenzaldehyde (1.0 eq), NaH (2.0 eq) in THF.

  • Conditions : 0°C → rt, 12 h under N2_2.

  • Yield : 68% (E:Z = 7:1 by 1^1H NMR).

  • Purification : Column chromatography (SiO2_2, EtOAc/hexane 1:3).

Step 2: Reduction of Nitro Group

  • Reagents : H2_2 (1 atm), 10% Pd/C (0.1 eq) in EtOH.

  • Conditions : 25°C, 6 h.

  • Yield : 92% (2-amino-4-fluorophenyl intermediate).

Step 3: Acrylamide Formation

  • Reagents : Acryloyl chloride (1.1 eq), Et3_3N (2.5 eq) in DCM.

  • Conditions : −20°C, 2 h.

  • Yield : 78% (crude), E:Z = 8:1.

  • Crystallization : Recrystallization from EtOH/H2_2O (4:1) enhances E-isomer purity to >95%.

Stereochemical Control Strategies

MethodConditionsE:Z RatioReference
HWE olefinationNaH, THF, 0°C → rt7:1
Wittig reactionPh3_3P=CHCOCl, toluene, reflux5:1
Microwave-assisted100°C, 30 min, DMF9:1

Key Insight : Microwave irradiation accelerates reaction kinetics, favoring thermodynamic E-isomer formation.

Analytical Characterization

Spectroscopic Data

  • 1^1H NMR (400 MHz, DMSO-d6_6) : δ 10.21 (s, 1H, NH), 8.45 (d, J = 15.4 Hz, 1H, CH=), 7.89–7.21 (m, 9H, Ar-H), 6.89 (d, J = 15.4 Hz, 1H, CH=CO).

  • HRMS (ESI+) : m/z 363.1512 [M+H]+^+ (calc. 363.1515).

HPLC Purity Assessment

ColumnMobile PhaseRetention (min)Purity (%)
C18 (4.6×250 mm)MeCN/H2_2O (0.1% TFA) 65:358.799.3
Chiralpak AD-Hn-Hexane/i-PrOH 80:2012.4 (E), 14.1 (Z)98.5

Scale-Up Considerations

Critical Process Parameters

  • Temperature control : Exothermic acrylation requires maintaining −20°C to prevent Z-isomerization.

  • Oxygen sensitivity : Degradation via Michael addition necessitates N2_2 sparging.

Industrial-Scale Modifications

  • Continuous flow synthesis : Reduces reaction time from 12 h to 45 min while improving E:Z ratio to 12:1.

  • Solvent recycling : THF recovery via distillation achieves 92% solvent reuse.

Comparative Evaluation of Synthetic Routes

RouteStepsTotal Yield (%)E:Z RatioCost ($/kg)
A5428:112,500
B4386:19,800
C*35510:114,200
*Microwave-assisted route

Chemical Reactions Analysis

Types of Reactions

(E/Z)-Rgfp 966 can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (E/Z)-Rgfp 966 is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities and protein-ligand interactions.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In industrial applications, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (E/Z)-Rgfp 966 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Natural Compounds

Moscatilin

The natural compound moscatilin (from Dendrobium orchids) demonstrates anti-tumor potency comparable to RGFP966 in triple-negative breast cancer models. However, moscatilin offers additional benefits:

  • Lower Toxicity: Exhibits higher IC50 values (>3 µM) in non-cancerous cells, suggesting a favorable safety profile compared to synthetic inhibitors .
Table 2: RGFP966 vs. Moscatilin in Cancer Models
Parameter RGFP966 Moscatilin
Primary Target HDAC3 HDAC3 + Multi-pathways
IC50 (Cancer) <5 µM <5 µM
Additional Effects HDAC3-specific gene silencing Anti-inflammatory, antioxidant
Toxicity (IC50) Moderate (IC50 ~3–10 µM) Low (IC50 >3 µM)

Pharmacological and Therapeutic Implications

  • Cancer Therapy: RGFP966’s selectivity minimizes off-target effects, making it suitable for long-term use in HDAC3-driven cancers (e.g., hepatocellular carcinoma) . However, pan-inhibitors like SAHA remain preferable in malignancies requiring broad HDAC suppression.

Q & A

Q. How can researchers determine the optimal concentration of (E/Z)-RGFP 966 for in vitro HDAC3 inhibition assays?

Methodological guidance:

  • Begin with dose-response curves using HDAC3 enzymatic activity assays, testing concentrations ranging from 1 nM to 10 µM. Prioritize solubility in DMSO (up to 100 mM, as per ) and validate with cell viability assays (e.g., MTT) to exclude cytotoxicity.
  • Cross-reference published studies (e.g., 3–30 mg/kg in vivo doses from ) to contextualize physiologically relevant concentrations.
  • Use competitive inhibitors (e.g., MS-275 for HDAC1/2) to confirm HDAC3 specificity .

Q. What experimental controls are critical when assessing this compound’s specificity for HDAC3 over other HDAC isoforms?

Methodological guidance:

  • Include isoform-specific HDAC inhibitors (e.g., TMP195 for HDAC4/5) in parallel assays.
  • Quantify acetylation levels of HDAC3-specific substrates (e.g., histone H4 lysine 9) via Western blot or ELISA.
  • Validate findings using HDAC3-knockout cell lines or siRNA-mediated knockdown to isolate target effects .

Q. How should researchers address solubility challenges when preparing this compound for in vitro studies?

Methodological guidance:

  • Dissolve the compound in DMSO at stock concentrations ≤100 mM ( ).
  • Avoid aqueous buffers with pH extremes to prevent precipitation. Pre-warm solutions to 37°C and sonicate if necessary.
  • Confirm solubility via dynamic light scattering (DLS) or spectrophotometric turbidity assays before proceeding to cellular experiments .

Advanced Research Questions

Q. How can discrepancies between in vitro HDAC3 inhibition and in vivo efficacy of this compound be resolved?

Methodological guidance:

  • Compare pharmacokinetic parameters (e.g., bioavailability, half-life) across models. For instance, reports subcutaneously administered doses (3–30 mg/kg) in mice; replicate these in pharmacokinetic studies to correlate exposure with target engagement.
  • Assess tissue-specific HDAC3 activity via chromatin immunoprecipitation (ChIP-seq) in target organs (e.g., brain for neurodegenerative studies).
  • Use computational modeling to predict blood-brain barrier penetration or metabolite interference .

Q. What statistical frameworks are appropriate for analyzing contradictory data on this compound’s role in metabolic disorders versus neurodegenerative diseases?

Methodological guidance:

  • Apply meta-analysis tools to harmonize datasets from disparate studies (e.g., diabetes models in vs. memory retention assays in ).
  • Use multivariate regression to account for variables like dosage, administration route, and model organism genetics.
  • Employ pathway enrichment analysis (e.g., KEGG, GO) to identify context-dependent HDAC3 interaction networks .

Q. How can researchers design experiments to disentangle epigenetic versus non-epigenetic mechanisms of this compound in transcriptional regulation?

Methodological guidance:

  • Perform RNA-seq/ATAC-seq on treated vs. untreated cells to map chromatin accessibility and gene expression changes.
  • Use CRISPR-Cas9 to delete HDAC3’s catalytic domain and assess residual effects of this compound.
  • Integrate proteomic data to identify non-histone acetylation targets (e.g., transcription factors) that may mediate off-target effects .

Q. What strategies ensure reproducibility when replicating this compound studies across different laboratories?

Methodological guidance:

  • Adhere to FAIR data principles: Document batch numbers, storage conditions (−20°C, desiccated; ), and solvent lot variations.
  • Share raw data (e.g., dose-response curves, HPLC purity certificates) via repositories like Zenodo or Figshare.
  • Pre-register experimental protocols on platforms like Protocols.io to minimize procedural drift .

Methodological Frameworks for Study Design

Q. How can the PICOT framework (Population, Intervention, Comparison, Outcome, Time) be applied to this compound research in neurobiology?

Example application:

  • Population : Mouse models of Alzheimer’s disease (APPswe/PSEN1dE9).
  • Intervention : Daily subcutaneous this compound (10 mg/kg) for 14 days.
  • Comparison : Vehicle control vs. SAHA (pan-HDAC inhibitor).
  • Outcome : Cognitive performance (Morris water maze), amyloid-β plaque burden.
  • Time : Acute (24-h post-training) vs. chronic (4-week) effects .

What are common pitfalls in formulating hypothesis-driven research questions for this compound studies, and how can they be avoided?

Methodological guidance:

  • Pitfall 1 : Overlooking HDAC3-independent effects. Solution : Include rescue experiments with HDAC3 overexpression.
  • Pitfall 2 : Inadequate blinding in behavioral assays. Solution : Use automated tracking software (e.g., EthoVision) to reduce observer bias.
  • Pitfall 3 : Ignoring batch-to-batch variability. Solution : Source compounds from vendors with certified analytical reports (e.g., NMR, LC-MS) .

Data Presentation and Validation

Q. How should researchers present conflicting data on this compound’s efficacy in peer-reviewed manuscripts?

Methodological guidance:

  • Use forest plots to visualize effect size heterogeneity across studies.
  • Discuss potential confounders (e.g., cell type-specific HDAC3 expression, dosing schedules) in the limitations section.
  • Provide raw datasets in supplementary materials to enable re-analysis ( recommends appendices for large data tables) .

Q. What validation techniques are essential for confirming this compound’s target engagement in vivo?

Methodological guidance:

  • Measure histone acetylation in target tissues (e.g., brain homogenates) via Western blot or mass spectrometry.
  • Use fluorescent probes (e.g., BODIPY-conjugated this compound) for in situ visualization of HDAC3 binding.
  • Corrogate results with HDAC3-selective genetic models (e.g., conditional knockout mice) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.